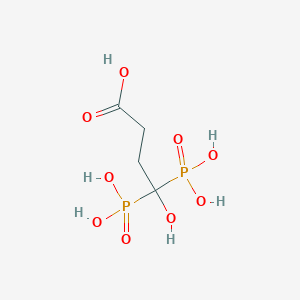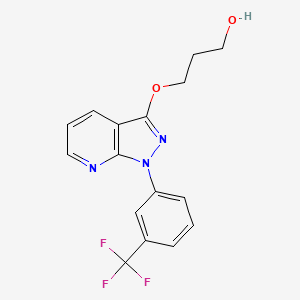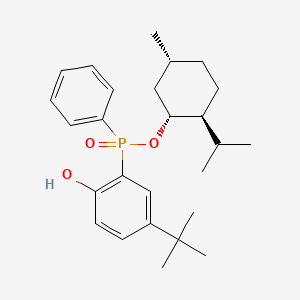![molecular formula C13H11IN2O3 B15211684 1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 83798-59-8](/img/structure/B15211684.png)
1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes an iodine atom, a nitrophenyl group, and a methyl group attached to the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkyl or aryl halides, amines, and thiols.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Coupling Reactions: More complex aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Used in the development of new materials, such as polymers or dyes, with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a bromine atom instead of iodine.
1-(4-Chloro-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a chlorine atom instead of iodine.
1-(4-Fluoro-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific types of reactions, such as electrophilic substitution, that may not be as favorable with other halogens.
Propriétés
Numéro CAS |
83798-59-8 |
|---|---|
Formule moléculaire |
C13H11IN2O3 |
Poids moléculaire |
370.14 g/mol |
Nom IUPAC |
1-[4-iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H11IN2O3/c1-7-11(8(2)17)12(14)13(15-7)9-5-3-4-6-10(9)16(18)19/h3-6,15H,1-2H3 |
Clé InChI |
YIHJIQDYNHROOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)

![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)

![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15211676.png)

![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
